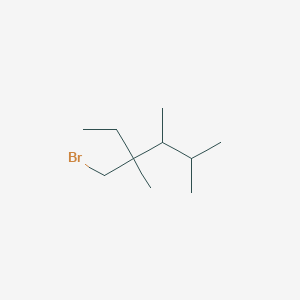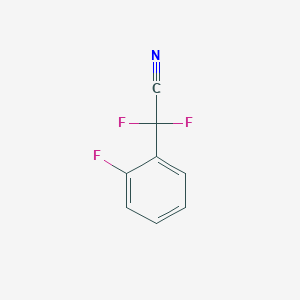
2-((Benzyloxy)methyl)-6-methyldihydro-2H-pyran-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((Benzyloxy)methyl)-6-methyldihydro-2H-pyran-4(3H)-one is an organic compound that belongs to the class of dihydropyranones This compound is characterized by a benzyloxy group attached to a methyl-substituted dihydropyranone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzyloxy)methyl)-6-methyldihydro-2H-pyran-4(3H)-one typically involves the following steps:
Formation of the Dihydropyranone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with a suitable leaving group on the dihydropyranone ring.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
化学反应分析
Types of Reactions
2-((Benzyloxy)methyl)-6-methyldihydro-2H-pyran-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the dihydropyranone ring can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid or benzaldehyde derivatives.
Reduction: Alcohol derivatives of the dihydropyranone ring.
Substitution: Various substituted dihydropyranone derivatives depending on the nucleophile used.
科学研究应用
2-((Benzyloxy)methyl)-6-methyldihydro-2H-pyran-4(3H)-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-((Benzyloxy)methyl)-6-methyldihydro-2H-pyran-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the dihydropyranone ring can participate in hydrogen bonding and other interactions.
相似化合物的比较
Similar Compounds
2-((Benzyloxy)methyl)-5-methyldihydro-2H-pyran-4(3H)-one: Similar structure but with a different position of the methyl group.
2-((Benzyloxy)methyl)-6-ethyldihydro-2H-pyran-4(3H)-one: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-((Benzyloxy)methyl)-6-methyldihydro-2H-pyran-4(3H)-one is unique due to the specific positioning of the benzyloxy and methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness can be exploited in designing compounds with tailored properties for specific applications.
属性
分子式 |
C14H18O3 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC 名称 |
2-methyl-6-(phenylmethoxymethyl)oxan-4-one |
InChI |
InChI=1S/C14H18O3/c1-11-7-13(15)8-14(17-11)10-16-9-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3 |
InChI 键 |
FMVVKOCQLVCBIZ-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(=O)CC(O1)COCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Dimethyl(2-{[6-(1H-pyrazol-1-yl)pyrazin-2-yl]amino}-1-(thiophen-3-yl)ethyl)amine](/img/structure/B13165246.png)


![Methyl 3'-chlorospiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13165264.png)








